molecular formula C7H6FNO B6177192 7-fluoro-2H,3H-furo[2,3-c]pyridine CAS No. 2703774-35-8

7-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B6177192
CAS No.: 2703774-35-8
M. Wt: 139.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in chemical and biological research due to its unique pharmacological properties. This compound is characterized by a fused ring structure that includes both furan and pyridine rings, with a fluorine atom attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine typically involves multi-step reactions. One common method includes the use of Rhodium-catalyzed tandem reactions to construct the furo[2,3-c]pyridine core . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

7-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in imaging and photodynamic therapy.

    Medicine: Its unique structure and properties make it a candidate for drug development, especially in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism by which 7-fluoro-2H,3H-furo[2,3-c]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the generation of reactive oxygen species (ROS) and other intermediates that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-c]pyridine: Lacks the fluorine atom at the 7th position, which may affect its reactivity and biological activity.

    Pyrido[2,3-d]pyrimidine: Another fused heterocyclic compound with different pharmacological properties.

    Quinazoline: A fused ring system with distinct biological activities, often used in cancer research.

Uniqueness

7-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research applications.

Properties

CAS No.

2703774-35-8

Molecular Formula

C7H6FNO

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.